Cas no 740799-82-0 (methyl 3,4-dihydroxy-2-methyl-benzoate)
methyl 3,4-dihydroxy-2-methyl-benzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3,4-dihydroxy-2-methylbenzoate
- BENZOIC ACID, 3,4-DIHYDROXY-2-METHYL-, METHYL ESTER
- 3,4-Dihydroxy-2-methylbenzoic Acid Methyl Ester
- methyl 3,4-dihydroxy-2-methyl-benzoate
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- MDL: MFCD16250128
- Inchi: 1S/C9H10O4/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4,10-11H,1-2H3
- InChI Key: ONNFZKHTMFVKNY-UHFFFAOYSA-N
- SMILES: OC1=C(C=CC(C(=O)OC)=C1C)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
Experimental Properties
- Melting Point: 158.0 to 163.0 deg-C
- Boiling Point: 344.7±37.0℃
methyl 3,4-dihydroxy-2-methyl-benzoate Security Information
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Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
methyl 3,4-dihydroxy-2-methyl-benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM160813-25g |
Methyl 3,4-dihydroxy-2-methylbenzoate |
740799-82-0 | 95+% | 25g |
$291 | 2021-06-16 | |
| ChemScence | CS-B0954-5g |
Methyl 3,4-dihydroxy-2-methylbenzoate |
740799-82-0 | 5g |
$70.0 | 2022-04-26 | ||
| ChemScence | CS-B0954-25g |
Methyl 3,4-dihydroxy-2-methylbenzoate |
740799-82-0 | 25g |
$237.0 | 2022-04-26 | ||
| ChemScence | CS-B0954-100g |
Methyl 3,4-dihydroxy-2-methylbenzoate |
740799-82-0 | 100g |
$780.0 | 2022-04-26 | ||
| ChemScence | CS-B0954-500g |
Methyl 3,4-dihydroxy-2-methylbenzoate |
740799-82-0 | 500g |
$2885.0 | 2022-04-26 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M857626-1g |
Methyl 3,4-Dihydroxy-2-methylbenzoate |
740799-82-0 | ≥98% | 1g |
¥229.50 | 2022-09-01 | |
| Apollo Scientific | OR943092-250mg |
Methyl 3,4-dihydroxy-2-methylbenzoate |
740799-82-0 | 98+% | 250mg |
£15.00 | 2025-03-21 | |
| Apollo Scientific | OR943092-1g |
Methyl 3,4-dihydroxy-2-methylbenzoate |
740799-82-0 | 98+% | 1g |
£15.00 | 2025-02-20 | |
| Chemenu | CM160813-25g |
Methyl 3,4-dihydroxy-2-methylbenzoate |
740799-82-0 | 98% | 25g |
$369 | 2022-06-10 | |
| Ambeed | A114883-250mg |
Methyl 3,4-dihydroxy-2-methylbenzoate |
740799-82-0 | 98% | 250mg |
$16.0 | 2025-04-17 |
methyl 3,4-dihydroxy-2-methyl-benzoate Suppliers
methyl 3,4-dihydroxy-2-methyl-benzoate Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on methyl 3,4-dihydroxy-2-methyl-benzoate
Recent Advances in the Study of Methyl 3,4-Dihydroxy-2-Methyl-Benzoate (CAS: 740799-82-0)
Methyl 3,4-dihydroxy-2-methyl-benzoate (CAS: 740799-82-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This phenolic ester derivative has shown promising biological activities, particularly in the context of antioxidant and anti-inflammatory applications. Recent studies have focused on elucidating its molecular mechanisms of action, synthetic pathways, and potential therapeutic applications.
Structural analysis reveals that the presence of two adjacent hydroxyl groups at positions 3 and 4 on the benzene ring contributes to the compound's strong electron-donating properties and radical scavenging capacity. The methyl ester group at position 1 and the additional methyl group at position 2 influence the compound's lipophilicity and metabolic stability, making it an attractive scaffold for drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that methyl 3,4-dihydroxy-2-methyl-benzoate exhibits potent inhibitory effects on NF-κB signaling pathways at concentrations as low as 10 μM. This finding suggests potential applications in treating inflammatory diseases. The compound's ability to modulate reactive oxygen species (ROS) production was also confirmed through in vitro assays using RAW 264.7 macrophage cells.
Synthetic approaches to methyl 3,4-dihydroxy-2-methyl-benzoate have been refined in recent years. A 2022 patent (WO2022156789) describes an improved catalytic hydrogenation method for its production, achieving yields above 85% with excellent purity. This advancement addresses previous challenges in large-scale synthesis and makes the compound more accessible for preclinical studies.
Pharmacokinetic studies conducted in 2023 revealed favorable absorption and distribution profiles of methyl 3,4-dihydroxy-2-methyl-benzoate in rodent models. The compound demonstrated good oral bioavailability (approximately 65%) and showed selective accumulation in inflammatory tissues, supporting its potential as a targeted therapeutic agent.
Current research directions include structural optimization to enhance potency and selectivity, as well as investigations into combination therapies with existing anti-inflammatory drugs. Several pharmaceutical companies have included derivatives of methyl 3,4-dihydroxy-2-methyl-benzoate in their preclinical pipelines, particularly for autoimmune and neurodegenerative disease applications.
While clinical data is still limited, the accumulating preclinical evidence positions methyl 3,4-dihydroxy-2-methyl-benzoate as a promising lead compound for further development. Future research should focus on comprehensive toxicity assessments and mechanism-of-action studies to fully evaluate its therapeutic potential and safety profile.
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